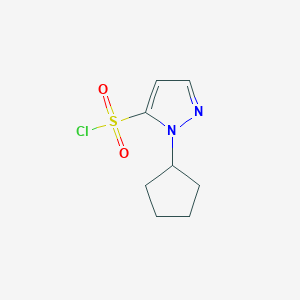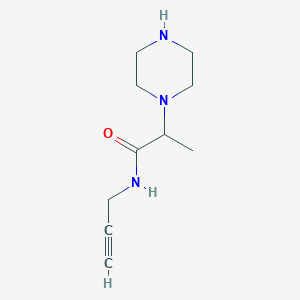
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is a chemical compound that features a piperazine ring, a prop-2-yn-1-yl group, and a propanamide moiety
Scientific Research Applications
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of piperazine with prop-2-yn-1-yl bromide, followed by the introduction of a propanamide group. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the propanamide group.
Substitution: Substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The prop-2-yn-1-yl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Prop-2-yn-1-yl)piperazin-1-yl)pyrimidine
- 1-(Prop-2-yn-1-yl)piperazine
- N-(Prop-2-yn-1-yl)piperazine
Uniqueness
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both the piperazine ring and the propanamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-piperazin-1-yl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13/h1,9,11H,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDUGUKTNNVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
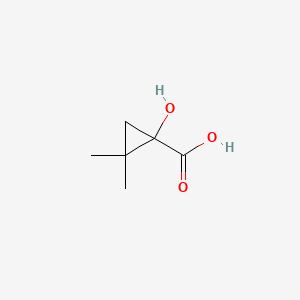
![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid](/img/structure/B2597142.png)
![5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2597144.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)
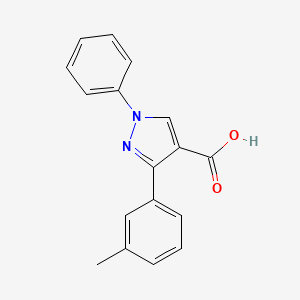
![8-methyl-3-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2597149.png)
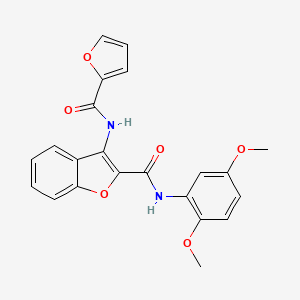
![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)
![Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2597153.png)
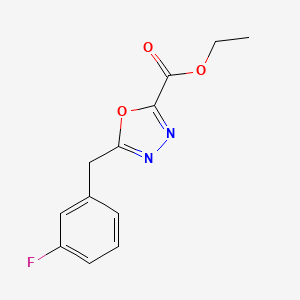
![3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide](/img/structure/B2597156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ACETAMIDE](/img/structure/B2597159.png)
